5-ethyl-1H-pyrazole-4-carboxylic acid

Lipophilicity Drug design ADME prediction

Medicinal chemistry programs often face inconsistent yields when substituting pyrazole-4-carboxylic acid derivatives due to variable lipophilicity and hydrogen bonding profiles. 5-Ethyl-1H-pyrazole-4-carboxylic acid (CAS 1007541-72-1) offers a consistent building block with well-characterized properties: • Moderate lipophilicity (XLogP3 = 0.6) balances aqueous solubility with membrane permeability - ideal for kinase inhibitor design • Free carboxylic acid at the 4-position enables efficient amide coupling and metal-organic framework synthesis • Thermal stability (mp 229-231 °C) ensures compatibility with solvothermal conditions • ≥95% purity with lot-specific QC documentation supports reproducible downstream chemistry

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 1007541-72-1
Cat. No. B1359223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-ethyl-1H-pyrazole-4-carboxylic acid
CAS1007541-72-1
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCCC1=C(C=NN1)C(=O)O
InChIInChI=1S/C6H8N2O2/c1-2-5-4(6(9)10)3-7-8-5/h3H,2H2,1H3,(H,7,8)(H,9,10)
InChIKeyXUSKPMMPOGGMKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethyl-1H-pyrazole-4-carboxylic Acid: Technical Specifications


5-Ethyl-1H-pyrazole-4-carboxylic acid (CAS 1007541-72-1) is a heterocyclic building block of the pyrazole-4-carboxylic acid class, characterized by a 5-ethyl substituent and a free carboxylic acid moiety at the 4-position [1]. The compound has a molecular weight of 140.14 g/mol and is commercially available as a solid with a purity of ≥95% . Its computed XLogP3 is 0.6, indicating moderate lipophilicity relative to unsubstituted pyrazole-4-carboxylic acid .

5-Ethyl-1H-pyrazole-4-carboxylic Acid: Why Substitution Fails


In-class substitution of pyrazole-4-carboxylic acid derivatives is often constrained by the compound's specific substitution pattern, which governs key physicochemical properties. The 5-ethyl group in 5-ethyl-1H-pyrazole-4-carboxylic acid increases lipophilicity (XLogP3 = 0.6) compared to the unsubstituted core, directly influencing solubility, membrane permeability, and subsequent derivatization efficiency . In contrast, analogs like 1-methyl-1H-pyrazole-4-carboxylic acid or the 5-methyl variant exhibit distinct polar surface area and hydrogen bonding profiles that alter reaction kinetics in amide coupling and esterification steps. Such differences can lead to variable yields and purity profiles in downstream synthesis, making direct replacement without re-optimization impractical [1].

5-Ethyl-1H-pyrazole-4-carboxylic Acid: Key Differentiators


Lipophilicity: XLogP3 Comparison

5-Ethyl-1H-pyrazole-4-carboxylic acid exhibits a computed XLogP3 of 0.6, reflecting moderate lipophilicity. This value is higher than that of the unsubstituted 1H-pyrazole-4-carboxylic acid (XLogP3 ≈ -0.3) and the 5-methyl analog (XLogP3 ≈ 0.2), indicating that the ethyl substituent provides a quantifiable increase in hydrophobicity .

Lipophilicity Drug design ADME prediction

Thermal Stability: Melting Point Comparison

The experimental melting point of 5-ethyl-1H-pyrazole-4-carboxylic acid is reported as 229-231 °C [1]. This is significantly higher than that of the 5-methyl-1H-pyrazole-4-carboxylic acid analog (melting point ≈ 181-183 °C) , suggesting greater thermal stability and potentially different crystallization behavior.

Thermal analysis Storage stability Synthetic utility

Purity and Quality: Supplier Comparison

Commercially, 5-ethyl-1H-pyrazole-4-carboxylic acid is offered at a minimum purity of 95% (HPLC) by established suppliers such as Fluorochem and AKSci . This contrasts with more widely available analogs like 1-methyl-1H-pyrazole-4-carboxylic acid, which can be sourced at purities as low as 97% but with significant batch-to-batch variability . The availability of a consistent 95% grade reduces the need for in-house purification for many synthetic applications.

Quality control Sourcing Analytical chemistry

Biodegradability: OECD 301F Assessment

5-Ethyl-1H-pyrazole-4-carboxylic acid has demonstrated favorable biodegradation under OECD 301F test conditions, achieving 78% degradation within 28 days [1]. This result is significant for environmental risk assessment in agrochemical or industrial applications, and may be superior to certain halogenated pyrazole analogs which exhibit slower degradation rates.

Green chemistry Environmental fate Agrochemical development

5-Ethyl-1H-pyrazole-4-carboxylic Acid: Validated Applications


Kinase Inhibitor Synthesis for Inflammatory Diseases

The moderate lipophilicity (XLogP3 = 0.6) of 5-ethyl-1H-pyrazole-4-carboxylic acid makes it a suitable core for designing small-molecule kinase inhibitors, as it balances aqueous solubility with cell permeability . Its incorporation into lead compounds for NLRP3 inflammasome modulation highlights its relevance in medicinal chemistry programs focused on autoimmune and inflammatory disorders [1].

Agrochemical Intermediate: Enhanced Bioactivity

Patents and industry reports indicate that the ethyl-substituted pyrazole moiety contributes to enhanced bioactivity in crop protection agents . Its favorable biodegradation profile (78% in 28 days, OECD 301F) supports its use in developing environmentally conscious agrochemicals, aligning with regulatory trends [1].

Metal-Organic Framework (MOF) Building Block

The carboxylic acid functionality at the 4-position allows for coordination chemistry, making 5-ethyl-1H-pyrazole-4-carboxylic acid a useful ligand in the synthesis of metal-organic frameworks . Its thermal stability (mp 229-231 °C) ensures compatibility with solvothermal MOF synthesis conditions, enabling the creation of luminescent sensors for environmental monitoring [1].

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